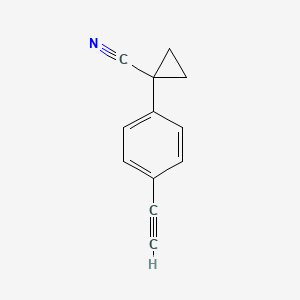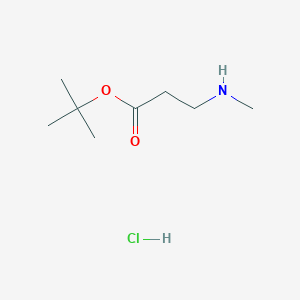
H-beta-MeAla-OtBu*HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-beta-MeAla-OtBu*HCl, also known as Hydroxycinnamoyl-beta-Methylalanine tert-Butyl Ester Hydrochloride, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is an off-white powder with a molecular formula of C8H18ClNO2 .
Physical And Chemical Properties Analysis
H-beta-MeAla-OtBu*HCl is an off-white powder . Its molecular formula is C8H18ClNO2, and it has a molecular weight of 195.69 g/mol. Further physical and chemical properties are not provided in the search results.Mecanismo De Acción
Target of Action
H-beta-MeAla-OtBuHCl is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy
Mode of Action
The mode of action of H-beta-MeAla-OtBu*HCl is not explicitly stated in the available resources. As an alanine derivative, it may interact with its targets in a similar manner to alanine. Alanine is involved in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids. It’s also involved in the process of gluconeogenesis, where glucose is produced from non-carbohydrate sources .
Biochemical Pathways
The biochemical pathways affected by H-beta-MeAla-OtBu*HCl are likely related to those of alanine due to its status as an alanine derivative. Alanine plays a role in several biochemical pathways, including protein synthesis and the glucose-alanine cycle. In the glucose-alanine cycle, alanine is transported to the liver from muscles, where it is converted into pyruvate and then glucose, which can be used for energy .
Result of Action
Given its status as an alanine derivative, it may share some of the effects of alanine, such as participating in protein synthesis and energy production .
Propiedades
IUPAC Name |
tert-butyl 3-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-6-9-4;/h9H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIVPYUPOXXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-beta-MeAla-OtBu*HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)
![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)


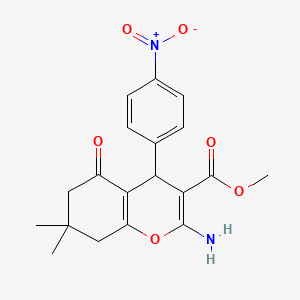
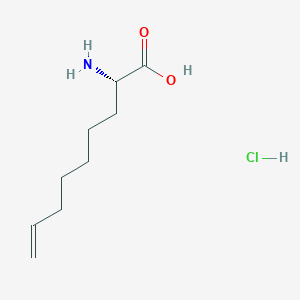
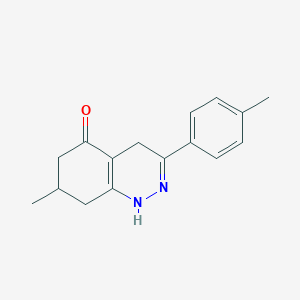
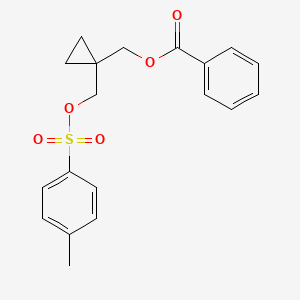
![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)

